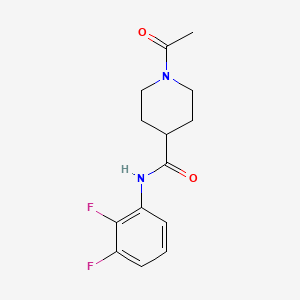![molecular formula C13H12F3N3 B12241587 N-[(4-methylphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12241587.png)
N-[(4-methylphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with a trifluoromethyl group and an amine group attached to a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions
Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Amination: The final step involves the nucleophilic substitution of the pyrimidine ring with a benzylamine derivative to introduce the N-[(4-methylphenyl)methyl] group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzyl moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-methylphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. Its trifluoromethyl group is particularly useful in enhancing the metabolic stability and bioavailability of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methylphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine: Similar structure but with the amine group at a different position on the pyrimidine ring.
N-[(4-methylphenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine: Another positional isomer with different electronic and steric properties.
N-[(4-methylphenyl)methyl]-6-(difluoromethyl)pyrimidin-4-amine: A derivative with a difluoromethyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
Uniqueness
N-[(4-methylphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its metabolic stability and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H12F3N3 |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H12F3N3/c1-9-2-4-10(5-3-9)7-17-12-6-11(13(14,15)16)18-8-19-12/h2-6,8H,7H2,1H3,(H,17,18,19) |
InChI Key |
PANQMGIZQABVST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=NC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide](/img/structure/B12241505.png)
![1-(2,3-Dichlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B12241507.png)
![4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine](/img/structure/B12241508.png)

![2-{[2-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine](/img/structure/B12241518.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12241526.png)
![3-Bromo-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12241528.png)
![1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-ol](/img/structure/B12241536.png)
![2-{5-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12241538.png)
![2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B12241539.png)
![2-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12241540.png)
![1-[5-(1-Benzofuran-5-yl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B12241545.png)
![1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B12241548.png)
![2-(2-chloro-6-fluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide](/img/structure/B12241550.png)
